Tetrafluorophthalimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

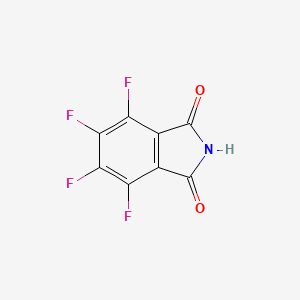

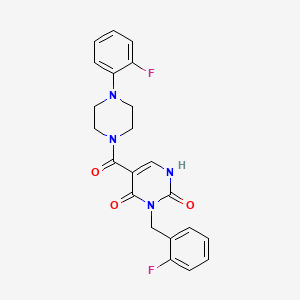

Tetrafluorophthalimide, also known as 4,5,6,7-tetrafluoroisoindoline-1,3-dione, is a compound with the molecular formula C8HF4NO2 . It is a derivative of phthalimide with four fluorine atoms substituted on the benzene ring.

Synthesis Analysis

The synthesis of Tetrafluorophthalimide and its derivatives has been reported in the literature. For instance, a study describes the synthesis of N-pyridinyl(alkyl)phthalimides related to N-phenyl-4,5,6,7-tetrafluorophthalimides known to be inhibitors of tumour necrosis factor-alpha (TNFalpha) production . Another study reports the synthesis of Tetrafluorophthalimide derivatives, which exhibit a molecular structure similar to that of thalidomide .

Molecular Structure Analysis

Tetrafluorophthalimide has a molecular weight of 219.09 g/mol. Its molecular structure includes 15 heavy atoms and it has a complexity of 294. The compound has a topological polar surface area of 46.2 Ų . The compound contains total 17 bond(s); 16 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) and 1 imide(s) (-thio) .

Physical And Chemical Properties Analysis

Tetrafluorophthalimide has a molecular weight of 219.09 g/mol. It has a XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has no rotatable bonds. Its exact mass and monoisotopic mass are 218.99434092 g/mol .

Scientific Research Applications

Synthesis of Gold Perfluorophthalimido Complexes

Tetrafluorophthalimide is used in the synthesis of gold perfluorophthalimido complexes. Compounds of the new tetrafluorophthalimido anion, [C6F4(CO)2N]−, are readily accessible by treatment of tetrafluorophthalimide with either LiNPri2 or mixtures of NEt3 and Me3ECl (E = Si or Sn), to give C6F4(CO)2N-X (X = Li 3, SiMe34, and SnMe35). The reaction of the trimethylsilyl derivative 4 with AgF leads to the formation of these complexes .

Chemical Research and Development

Tetrafluorophthalimide is a chemical compound with the linear formula C8HF4NO2 and CAS Number 652-11-9. It is used in chemical research and development. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Pharmacological Research

In pharmacological research, Tetrafluorophthalimide has shown promising results. Among the synthesized analogues, the tetrafluorophthalimide LASSBio-1439 (2e) stands out showing an in vitro anti-TNF-α effect similar to the standard thalidomide. The relevance of tetrafluorination of the phthalimide nucleus was also confirmed by the anti-inflammatory profile of 2e, through oral administration, in a murine model of pulmonary inflammation .

Safety And Hazards

Tetrafluorophthalimide is toxic if swallowed. It is advised to avoid dust formation and to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of accidental ingestion, it is advised to rinse the mouth and not to induce vomiting. Immediate medical attention should be sought .

properties

IUPAC Name |

4,5,6,7-tetrafluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHIOZHDNIONPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorophthalimide | |

CAS RN |

652-11-9 |

Source

|

| Record name | TETRAFLUOROPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)

![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)

![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)